2,2',3,3',5,5'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,5,5’-Hexachlorobiphenyl is a chemical compound belonging to the class of persistent organic pollutants . These substances are resistant to environmental degradation and can have significant impacts on health and the environment. In this case, PCB 133 is a specific type of polychlorobiphenyl .
Synthesis Analysis
The synthesis of PCB 133 involves replacing the hydrogen atoms at the 2, 3, and 5 positions of each benzene ring in biphenyl with chlorine atoms. The resulting structure is a hexachlorobiphenyl .
Molecular Structure Analysis
The IUPAC name for PCB 133 is 2,2’,3,3’,5,5’-hexachloro-1,1’-biphenyl . Its chemical formula is C12H4Cl6 , and its average mass is approximately 360.88 g/mol .
Here’s the structural representation:
Chemical Reactions Analysis
PCB 133 is relatively stable due to its chlorine substitution pattern . However, it can undergo biotransformation processes in living organisms, leading to metabolites with varying toxicity.
Physical And Chemical Properties Analysis
- Melting Point : Notable for its high melting point.
- Solubility : Insoluble in water but soluble in organic solvents.
- Vapor Pressure : Low volatility.
- Stability : Resistant to degradation.
Scientific Research Applications
Solubility in Supercritical Fluids : Research by Anitescu and Tavlarides (1999) explored the solubility of various PCB congeners, including 2,2',3,3',5,5'-Hexachlorobiphenyl, in supercritical carbon dioxide and modified carbon dioxide fluids. This research is relevant for understanding the behavior of PCBs in different environmental and industrial processes (Anitescu & Tavlarides, 1999).
Hepatic Microsomal Enzyme Activity : Stonard and Greig (1976) studied the effects of different hexachlorobiphenyl isomers, including 2,2',3,3',4,4'-Hexachlorobiphenyl, on hepatic microsomal drug metabolism and hepatic porphyrins in rats. This research is crucial for understanding the toxicological impacts of PCBs on liver function and enzyme activity (Stonard & Greig, 1976).
Separation and Quantitation in Aroclors : Kamops et al. (1979) focused on separating and quantifying 3,3',4,4'-Tetrachlorobiphenyl and 3,3',4,4',5,5'-Hexachlorobiphenyl in Aroclors using chromatographic techniques. This study aids in the analytical assessment of PCB mixtures in environmental samples (Kamops et al., 1979).
Degradation and Analytical Indicator : Turrio-Baldassarri et al. (1997) researched the degradation of hexachlorobiphenyls, including 2,2',3,4',5',6-Hexachlorobiphenyl and 2,2',4,4',5,5'-Hexachlorobiphenyl, in various biotic matrices. They proposed using the ratio of these congeners as a possible degradational and analytical indicator, which is vital for environmental monitoring and contamination assessment (Turrio-Baldassarri et al., 1997).
Metabolic Behavior in Animals : Hutzinger et al. (1972) investigated the metabolic behavior of various PCB isomers, including hexachlorobiphenyls, in pigeons, rats, and brook trout. This study provides insights into how different species metabolize PCBs, which is crucial for understanding their environmental fate and impact on wildlife (Hutzinger et al., 1972).
Safety And Hazards
- Toxicity : PCBs are toxic and can accumulate in animal tissues, posing risks to both humans and wildlife.
- Environmental Impact : PCBs persist in the environment, bioaccumulate, and biomagnify in food chains.
- Health Effects : Exposure to PCBs may lead to developmental, reproductive, and immune system disorders.
Future Directions
Research on PCBs continues to explore their environmental fate, health effects, and remediation strategies. Future studies should focus on understanding their persistence, transport, and potential alternatives.
properties
IUPAC Name |
1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLKINFZLWHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030045 | |
Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5'-Hexachlorobiphenyl | |
CAS RN |
35694-04-3 | |
Record name | 2,2′,3,3′,5,5′-Hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35694-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,2',3',5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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